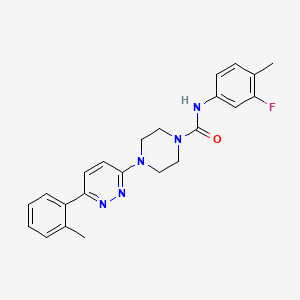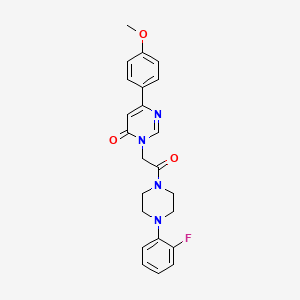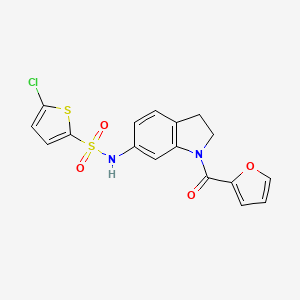
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, also known as FP-3, is a small molecule compound that has attracted significant attention in recent years. It is a potent and selective antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that binds to the chemokine CXCL12. CXCR4 activation leads to the activation of various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide binds to the CXCR4 receptor and prevents the binding of CXCL12, thereby inhibiting downstream signaling pathways and reducing cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to inhibit tumor growth, invasion, and metastasis by reducing cell survival, proliferation, and migration. In HIV, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to block viral entry and reduce viral replication. In inflammatory disorders, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to reduce inflammation by inhibiting immune cell migration and activation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the CXCR4 receptor, its well-established synthesis method, and its ability to inhibit CXCR4-mediated signaling pathways. However, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide. First, further preclinical studies are needed to evaluate the efficacy and safety of N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide in various disease models. Second, the development of more potent and selective CXCR4 antagonists could improve the therapeutic potential of this class of compounds. Third, the combination of N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its therapeutic effects. Fourth, the development of imaging agents that can specifically target CXCR4 could facilitate the diagnosis and monitoring of CXCR4-expressing diseases. Finally, the identification of novel CXCR4-mediated signaling pathways could provide new targets for the development of therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. CXCR4 is overexpressed in many types of cancer, and its activation promotes tumor growth, invasion, and metastasis. N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to inhibit CXCR4-mediated signaling pathways and reduce tumor growth in preclinical models of cancer. In HIV, CXCR4 is a co-receptor for viral entry, and N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to block HIV infection in vitro. Inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis, are also associated with CXCR4 activation, and N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to reduce inflammation in preclinical models of these diseases.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-6-2-3-7-17(16)19-10-11-21(26-25-19)27-12-14-28(15-13-27)22(29)24-20-9-5-4-8-18(20)23/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSGUGRDHZUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




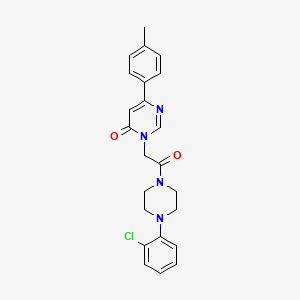
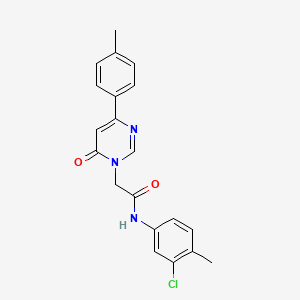

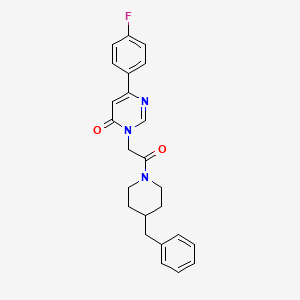
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402613.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402617.png)
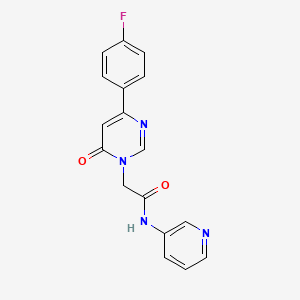

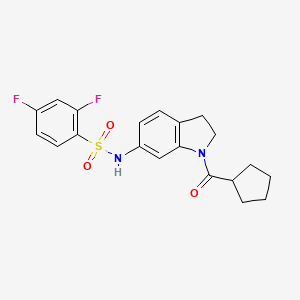
![2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3402656.png)
